molecular formula C24H16N2O6 B15020012 2,6-bis(2-methoxyphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone

2,6-bis(2-methoxyphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone

Cat. No.: B15020012
M. Wt: 428.4 g/mol
InChI Key: ZWFSTXYAMFERAV-UHFFFAOYSA-N
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Description

2,6-bis(2-methoxyphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of isoindole derivatives, which are known for their diverse chemical reactivity and potential use in material science and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-bis(2-methoxyphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone typically involves the reaction of pyromellitic dianhydride with 2-methoxyaniline under specific conditions. The reaction is carried out in a solvent such as toluene or quinoline at elevated temperatures (around 473 K) for a specified duration. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2,6-bis(2-methoxyphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted isoindole compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2,6-bis(2-methoxyphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-bis(2-methoxyphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2,6-bis(2-methoxyphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone lies in its methoxyphenyl groups, which impart specific electronic and steric properties

Properties

Molecular Formula

C24H16N2O6

Molecular Weight

428.4 g/mol

IUPAC Name

2,6-bis(2-methoxyphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone

InChI

InChI=1S/C24H16N2O6/c1-31-19-9-5-3-7-17(19)25-21(27)13-11-15-16(12-14(13)22(25)28)24(30)26(23(15)29)18-8-4-6-10-20(18)32-2/h3-12H,1-2H3

InChI Key

ZWFSTXYAMFERAV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2C(=O)C3=CC4=C(C=C3C2=O)C(=O)N(C4=O)C5=CC=CC=C5OC

Origin of Product

United States

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